molecular formula C21H21ClN6O3 B2953978 4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291854-71-1

4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine

カタログ番号: B2953978
CAS番号: 1291854-71-1
分子量: 440.89
InChIキー: QHYGARNGCMAVFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C21H21ClN6O3 and its molecular weight is 440.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound’s molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

The compound's molecular formula is C30H31N3O5C_{30}H_{31}N_3O_5 with a molecular weight of 513.59 g/mol. Its structure includes a piperazine moiety and a triazole ring, which are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC30H31N3O5
Molecular Weight513.59 g/mol
LogP3.1569
Polar Surface Area60.536 Ų
Hydrogen Bond Acceptors8

Biological Activity

Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways, including the inhibition of heat shock protein 90 (HSP90) . The specific mechanisms of action include:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
  • Induction of Apoptosis : The compound triggers apoptotic pathways, leading to programmed cell death in malignant cells.

Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For instance, it has been reported to inhibit lysosomal phospholipase A2 (PLA2G15), which is implicated in drug-induced phospholipidosis—a pathological condition associated with drug toxicity . This inhibition could serve as a predictive marker for assessing the potential toxicity of new therapeutic agents.

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on Anticancer Activity : A multicellular spheroid model was used to evaluate the anticancer effects of triazole-based compounds. The study found that these compounds effectively reduced tumor growth and enhanced apoptosis in vitro .
  • Pharmacological Screening : A library of compounds was screened for their ability to inhibit PLA2G15, revealing that many structurally similar compounds exhibited significant inhibitory effects . This suggests a broader applicability for the class of compounds including our target molecule.

Q & A

Q. Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?

The compound can be synthesized via multi-step protocols involving:

  • Condensation reactions : For example, coupling a benzodioxolylmethylpiperazine intermediate with a 4-chlorophenyl-substituted triazole carboxamide precursor .
  • Cyclization steps : Hydrazine or phenylhydrazine-mediated cyclization to form the triazole core, as seen in analogous pyrazole and triazole syntheses .
  • Characterization : Intermediates are typically validated using 1H^1H/13C^{13}C-NMR, IR spectroscopy, and X-ray crystallography (e.g., for regioselectivity confirmation) .

Q. Advanced: How can regioselectivity in triazole formation be optimized during synthesis?

Regioselectivity in 1,2,3-triazole synthesis is influenced by:

  • Catalyst choice : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-regioisomers, while ruthenium catalysts favor 1,5-products.
  • Reaction conditions : Temperature, solvent polarity, and substituent electronic effects (e.g., electron-withdrawing groups on the alkyne) can shift selectivity .
  • Validation : X-ray crystallography (e.g., SHELXL-refined structures) or 1H^1H-NMR coupling constants confirm regiochemistry .

Q. Basic: What pharmacological activities have been reported for analogs of this compound?

Structural analogs exhibit:

  • Antimicrobial activity : Pyrazole and triazole derivatives show potency against Mycobacterium tuberculosis (MIC values: 0.5–8 µg/mL) .
  • Anticancer potential : Mannich bases with piperazine moieties inhibit carbonic anhydrase isoforms (hCA I/II), with IC50_{50} values < 10 µM .
  • Neuroactive properties : Piperazine-linked triazoles may modulate dopamine receptors (e.g., D3_3-selective ligands) .

Q. Advanced: How can computational methods guide SAR studies for this compound?

  • Molecular docking : Predict binding poses to targets like hCA II or dopamine receptors using software such as AutoDock. For example, the benzodioxole group may occupy hydrophobic pockets, while the triazole interacts with polar residues .
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett constants of substituents) with bioactivity to prioritize synthetic targets .
  • Validation : Compare docking results with crystallographic data (e.g., protein-ligand co-crystal structures refined via SHELXL) .

Q. Basic: What analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities at <0.1% levels .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragments .
  • Elemental analysis : Validates stoichiometry (deviation <0.4% for C, H, N) .

Q. Advanced: How do crystallographic data resolve contradictions in reported bioactivity?

  • Case study : Conflicting antitubercular activity data for triazole analogs (MIC: 0.5 vs. 16 µg/mL) were resolved by crystallography, revealing conformational flexibility in the piperazine-carbonyl linkage that affects target binding .
  • Refinement protocols : SHELXL-processed data can identify tautomeric forms or protonation states critical for activity .

Q. Basic: What are the stability profiles of this compound under varying conditions?

  • pH stability : The benzodioxole group is susceptible to hydrolysis in acidic conditions (pH <3), while the triazole core remains stable up to 100°C .
  • Light sensitivity : Aryl chlorides (e.g., 4-chlorophenyl) may degrade under UV light; storage in amber vials is recommended .

Q. Advanced: How can synthetic byproducts be minimized in large-scale preparations?

  • Optimized stoichiometry : Excess amine (1.2–1.5 eq) ensures complete acylation of the piperazine intermediate, reducing unreacted starting material .
  • Purification : Normal-phase chromatography (silica gel, 10% MeOH/CH2 _2Cl2_2) or recrystallization (MeOH/H2 _2O) removes regioisomeric byproducts .

Q. Basic: What safety protocols are recommended for handling this compound?

  • Toxicity data : Analogous chlorophenyl-triazoles show moderate cytotoxicity (IC50_{50}: 10–50 µM in HEK293 cells). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Incinerate halogenated waste to avoid environmental release of chlorinated byproducts .

Q. Advanced: How does the compound’s logP affect its pharmacokinetic properties?

  • Calculations : Predicted logP (e.g., 3.2 via ChemDraw) suggests moderate blood-brain barrier permeability, aligning with CNS-targeted analogs .
  • Solubility enhancement : Co-crystallization with succinic acid or PEG-based formulations improves aqueous solubility for in vivo studies .

特性

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(4-chloroanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c22-15-2-4-16(5-3-15)23-20-19(24-26-25-20)21(29)28-9-7-27(8-10-28)12-14-1-6-17-18(11-14)31-13-30-17/h1-6,11,19-20,23-26H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHJIASPGJSQMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4C(NNN4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。